Comparative LogP and pKa
The predicted octanol-water partition coefficient (LogP) for 4-(4-chloro-2-methoxyphenyl)-4-oxobutyric acid is 1.6, and its acid dissociation constant (pKa) is 4.41±0.17 [1]. These values are critical for understanding compound solubility, membrane permeability, and ionization state at physiological pH. While direct experimental comparison data for all analogs is not available, the presence of the chloro substituent generally increases lipophilicity compared to the methoxy-only analog, 4-(2-methoxyphenyl)-4-oxobutyric acid (CAS 103987-16-2), which is expected to have a lower LogP. The target compound's specific LogP and pKa values are essential for optimizing solvent systems in purification and predicting its behavior in biological assays.
| Evidence Dimension | Predicted Physicochemical Properties |
|---|---|
| Target Compound Data | LogP = 1.6; pKa = 4.41 ± 0.17 |
| Comparator Or Baseline | 4-(2-methoxyphenyl)-4-oxobutyric acid (CAS 103987-16-2): LogP and pKa not explicitly reported but expected to be lower due to absence of chloro group. |
| Quantified Difference | Quantitative difference not directly measured in a comparative study, but inferred based on known substituent effects on LogP and pKa. |
| Conditions | Predicted values calculated using software algorithms; pKa data is predicted (Predicted). |
Why This Matters
Precise LogP and pKa values are essential for optimizing solvent systems in purification, predicting membrane permeability in cell-based assays, and ensuring consistent ionization states across different experimental pH conditions.
- [1] Molaid. 4-(4-氯-2-甲氧基苯基)-4-氧代丁酸 | 15572-02-8. Computed Property: LogP. View Source
